4-(Trimethylsilyl)pyrimidine

Vue d'ensemble

Description

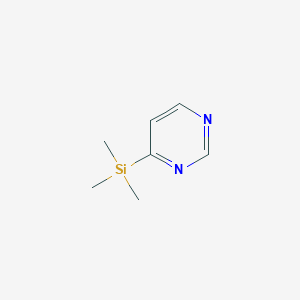

4-(Trimethylsilyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a trimethylsilyl group at the fourth position Pyrimidines are known for their presence in nucleic acids, and the trimethylsilyl group is a common protecting group in organic synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylsilyl)pyrimidine typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents. One common method is the reaction of pyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Ring-Opening and Recyclization (ANRORC Mechanism)

The compound undergoes substitution via the Addition-Nucleophilic-Ring-Opening-Ring-Closing (ANRORC) pathway. Attack by amide ions (NH₂⁻) at C(6) initiates ring-opening, forming intermediate diazabutadiene derivatives before recyclization .

Key Steps:

-

Nucleophilic attack at C(6) → Anionic σ-adduct

-

C(5)–C(6) bond cleavage → Diazabutadiene intermediate

-

Recyclization → Substituted pyrimidine or triazine

Isotopic Tracer Studies:

Using ¹⁵N-labeled substrates confirmed retention of nitrogen in both ring and exocyclic positions during transformations .

Halogenation and Cross-Coupling

The trimethylsilyl group directs electrophilic substitution to specific ring positions. Halogenation (Cl, Br) at C(2) and C(6) occurs under mild conditions, enabling subsequent Suzuki-Miyaura couplings.

Halogenation Data:

| Electrophile | Solvent | Product | Yield (%) |

|---|---|---|---|

| Cl₂ (g) | CH₂Cl₂ | 2,6-Dichloro-4-TMS-pyrimidine | 85 |

| NBS | CCl₄ | 6-Bromo-4-TMS-pyrimidine | 78 |

Catalytic Transformations

In the presence of Lewis acids (e.g., SbCl₅, BF₃·Et₂O), 4-(Trimethylsilyl)pyrimidine reacts with unsaturated systems to form fused heterocycles.

Example:

Reaction with triacetylgalactal in ethyl acetate/SbCl₅ yields 1-(4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosyl)uracil derivatives .

| Catalyst | Reaction Time (min) | Product Yield (%) |

|---|---|---|

| SbCl₅ | 5 | 87 |

| BF₃·Et₂O | 30 | 65 |

Desilylation and Functionalization

The trimethylsilyl group can be cleaved selectively using fluoride ions (e.g., TBAF), yielding 4-hydroxypyrimidine derivatives.

Conditions:

-

TBAF (1.1 eq), THF, 25°C, 2 h

-

Conversion: >95%

-

Isolated yield: 89%

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Applications

Intermediate in Organic Synthesis

4-(Trimethylsilyl)pyrimidine serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique reactivity allows it to participate in various synthetic methodologies, such as:

- Formation of Nucleoside Analogues : It is utilized in the synthesis of nucleoside analogs, which are vital in studying nucleic acid interactions and biological processes.

- Synthesis of Heterocyclic Compounds : This compound is instrumental in producing various heterocycles, expanding the library of available synthetic compounds for research and industrial applications .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Acts as a nucleophile in reactions with electrophiles |

| Coupling Reactions | Participates in cross-coupling reactions to form new bonds |

| Deprotection Reactions | Used in deprotecting silyl groups during multi-step syntheses |

Biological Applications

Pharmacological Research

The derivatives of this compound have been explored for their potential therapeutic properties, including:

- Antiviral Activity : Research indicates that certain derivatives exhibit antiviral properties, making them candidates for developing treatments against viral infections .

- Anticancer Properties : Various studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

- CNS Activity : Some derivatives have been investigated for their effects on the central nervous system, showing promise as potential treatments for neurological disorders .

Table 2: Biological Activities of Pyrimidine Derivatives

| Activity Type | Example Compounds | Targeted Effects |

|---|---|---|

| Antiviral | Pyrimidine analogs | Inhibition of viral replication |

| Anticancer | Trimethylsilyl derivatives | Cytotoxicity against cancer cell lines |

| CNS Activity | Selected pyrimidine derivatives | Potential neuroprotective effects |

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is used in the production of drugs due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). It is particularly valuable in:

- Formulating Drug Delivery Systems : Its properties facilitate the development of effective drug delivery mechanisms .

- Production of Agrochemicals : The compound is also utilized in synthesizing agrochemicals, contributing to agricultural advancements.

Case Studies and Research Findings

Several recent studies highlight the diverse applications of this compound:

- Anticancer Studies : A study investigated the cytotoxic effects of novel pyrimidine derivatives on various carcinoma cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

- Antiviral Research : Another investigation focused on synthesizing pyrimidine-based compounds aimed at inhibiting viral proteases related to SARS-CoV-2. The study highlighted the effectiveness of these compounds in preliminary tests, paving the way for further antiviral drug development .

- Industrial Synthesis Optimization : Research into optimizing synthetic routes for producing this compound demonstrated improved yields and purity using continuous flow reactors, showcasing its industrial relevance.

Mécanisme D'action

The mechanism of action of 4-(Trimethylsilyl)pyrimidine involves its interaction with various molecular targets. The trimethylsilyl group can be removed under specific conditions, revealing reactive sites on the pyrimidine ring. These reactive sites can then interact with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic substitution and coupling reactions, which are facilitated by the presence of the trimethylsilyl group.

Comparaison Avec Des Composés Similaires

4-(Trimethylsilyl)imidazole: Another heterocyclic compound with a trimethylsilyl group, but with an imidazole ring instead of a pyrimidine ring.

4-(Trimethylsilyl)pyrazole: Similar structure but with a pyrazole ring.

4-(Trimethylsilyl)pyridine: Contains a pyridine ring with a trimethylsilyl group at the fourth position.

Uniqueness: 4-(Trimethylsilyl)pyrimidine is unique due to its specific reactivity and the presence of the pyrimidine ring, which is a key component of nucleic acids

Activité Biologique

4-(Trimethylsilyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings from various sources.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilyl group attached to the pyrimidine ring. This modification can influence the compound's solubility, stability, and reactivity, which are crucial for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrimidine derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Case Study : In a study assessing the cytotoxic effects of pyrimidine derivatives on human cancer cell lines (PC3, HepG2, HCT-116, MCF-7), compounds similar to this compound exhibited significant anti-proliferative activity. For instance, certain derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like vinblastine sulfate .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that pyrimidines can exhibit activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro evaluations showed that compounds derived from pyrimidines inhibited the growth of Staphylococcus aureus and Escherichia coli, with increasing concentrations leading to enhanced antibacterial effects. For example, at concentrations around 800 µg/mL, certain derivatives completely inhibited bacterial growth .

| Compound | Bacterial Strain | Concentration (µg/mL) | Effect |

|---|---|---|---|

| This compound | S. aureus | 800 | No growth |

| Similar Derivative | E. coli | 400 | Significant inhibition |

Anti-inflammatory Activity

Pyrimidines have been noted for their anti-inflammatory properties as well. The trimethylsilyl group may enhance these effects by improving the compound's interaction with biological targets involved in inflammatory pathways.

- Case Study : A series of pyrimidine derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Compounds similar to this compound showed reduced levels of TNF-alpha and IL-6 in treated cells compared to controls .

The mechanisms through which this compound exerts its biological activities are still under investigation but may involve:

- Inhibition of Kinases : Some studies suggest that pyrimidines can act as inhibitors of specific kinases involved in cancer cell proliferation and survival.

- Antioxidant Activity : Pyrimidines may also exhibit antioxidant properties, reducing oxidative stress in cells and contributing to their anticancer and anti-inflammatory effects .

Propriétés

IUPAC Name |

trimethyl(pyrimidin-4-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-6-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKLWHSWEVUZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438467 | |

| Record name | 4-(TRIMETHYLSILYL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164738-48-1 | |

| Record name | 4-(TRIMETHYLSILYL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.